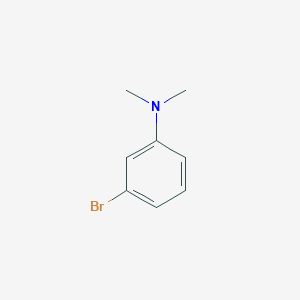
3-Amino-1-phenylpropan-1-ol
Übersicht
Beschreibung
3-Amino-1-phenylpropan-1-ol is a compound with the empirical formula C9H13NO and a molecular weight of 151.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 3-Amino-1-phenylpropan-1-ol isNCCC(O)c1ccccc1 . This indicates that the molecule consists of a phenyl group (c1ccccc1) attached to a three-carbon chain with an amino group (N) and a hydroxyl group (O). Physical And Chemical Properties Analysis
3-Amino-1-phenylpropan-1-ol is an oil at room temperature . It has a melting point of 60-62 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Intermediate for Synthesis of Dapoxetine
“3-Amino-1-phenylpropan-1-ol” is a useful intermediate for the synthesis of dapoxetine . Dapoxetine is a medication used to treat premature ejaculation in men.
Research Use in Chemical Laboratories
This compound is often used in chemical laboratories for research purposes . It’s available from several scientific chemical suppliers, indicating its use in various chemical reactions and processes.
Enantioselective Synthesis
“3-Amino-1-phenylpropan-1-ol” has been used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis that is aimed at preparing a compound in high enantiomeric excess.
Hydrogenation Studies
This compound has been used to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst.
Safety and Hazards
3-Amino-1-phenylpropan-1-ol is classified as a skin corrosive and serious eye irritant . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective clothing .
Wirkmechanismus
Target of Action
It is known to be a useful intermediate in the synthesis of dapoxetine , which is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation
Mode of Action
As an intermediate in the synthesis of dapoxetine , it may contribute to the inhibition of serotonin reuptake, leading to an increase in serotonin’s action at pre- and postsynaptic receptors.
Biochemical Pathways
Given its role in the synthesis of dapoxetine , it might be involved in the serotonin signaling pathway. Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions.
Pharmacokinetics
Its solubility in chloroform, DMSO, and methanol is reported to be slight , which could influence its absorption and distribution in the body
Result of Action
As an intermediate in the synthesis of dapoxetine , it may contribute to the prolongation of the intravaginal ejaculatory latency time (IELT) by inhibiting serotonin reuptake.
Action Environment
The action of 3-Amino-1-phenylpropan-1-ol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas at 2–8 °C . Additionally, its efficacy could be influenced by the pH of the environment, the presence of other substances, and individual physiological differences.
Eigenschaften
IUPAC Name |
3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964752 | |
| Record name | 3-Amino-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5053-63-4 | |
| Record name | α-(2-Aminoethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)








